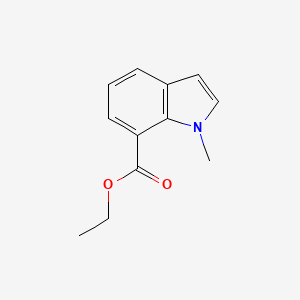

Ethyl 1-methyl-1H-indole-7-carboxylate

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 1-methylindole-7-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-6-4-5-9-7-8-13(2)11(9)10/h4-8H,3H2,1-2H3 |

InChI Key |

AYLDECYKZLNYSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1N(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 1 Methyl 1h Indole 7 Carboxylate and Analogues

Classical Approaches to Indole (B1671886) Core Construction

The foundational methods for indole synthesis have been refined over decades, each with its own set of advantages and limitations regarding substrate scope, reaction conditions, and regioselectivity.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole core. wikipedia.org

For the synthesis of ethyl 1-methyl-1H-indole-7-carboxylate, a potential starting material would be the corresponding 1-methyl-2-hydrazinylbenzoate. The regioselectivity of the Fischer synthesis is a critical consideration. When using unsymmetrical ketones, a mixture of isomeric indoles can be formed. thermofisher.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), can significantly influence the reaction outcome. wikipedia.org

Mechanistic adaptations of the Fischer indole synthesis have been developed to improve yields and expand its scope. One notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method provides an alternative route to the key N-arylhydrazone intermediate. wikipedia.org

| Method | Starting Materials | Key Features | Potential for this compound |

| Classical Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde or ketone | Acid-catalyzed, formation of phenylhydrazone intermediate, chemicalbook.comchemicalbook.com-sigmatropic rearrangement. wikipedia.org | Requires synthesis of 1-methyl-2-hydrazinylbenzoate. Regioselectivity with unsymmetrical ketones needs to be controlled. |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium-catalyzed cross-coupling. wikipedia.org | Offers an alternative route to the necessary N-arylhydrazone intermediate. |

| Garg and Coworkers' Interrupted Fischer Indolization | N/A | Used in the total synthesis of akuammiline (B1256633) natural products. | A specialized variant with potential applications in complex indole synthesis. |

A powerful and versatile alternative to the Fischer synthesis is the Leimgruber-Batcho indole synthesis. This two-step process begins with the reaction of an o-nitrotoluene with a dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466) to form an enamine. wikipedia.org Subsequent reductive cyclization of the enamine intermediate yields the indole. wikipedia.org

This method is particularly advantageous because a wide variety of substituted o-nitrotoluenes are commercially available or readily synthesized. wikipedia.org The reactions generally proceed under mild conditions and in high yield. wikipedia.org For the synthesis of this compound, a suitable starting material would be methyl 2-methyl-3-nitrobenzoate. The nitro group is then reduced, commonly using reagents like Raney nickel and hydrazine (B178648), palladium on carbon, or stannous chloride, leading to the cyclized indole. wikipedia.org Microwave-assisted Leimgruber-Batcho reactions have been developed to enhance reaction rates and yields. rsc.org

| Step | Reagents | Description |

| Enamine Formation | o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine | The acidic methyl group of the o-nitrotoluene condenses with DMF-DMA to form a β-nitroenamine. wikipedia.org |

| Reductive Cyclization | Raney nickel/hydrazine, Pd/C, SnCl₂, etc. | The nitro group is reduced to an amine, which then cyclizes onto the enamine, followed by elimination of pyrrolidine to form the indole ring. wikipedia.org |

The Hemetsberger indole synthesis, also known as the Hemetsberger-Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgchemeurope.com While typically yielding good results (often above 70%), its application can be limited by the stability and synthetic accessibility of the starting azido-propenoic esters. wikipedia.orgchemeurope.com

The proposed mechanism, though not definitively proven, is thought to proceed through a nitrene intermediate formed by the decomposition of the vinyl azide. wikipedia.orgchemeurope.com This nitrene then undergoes intramolecular cyclization onto the aromatic ring to form the indole. This method is particularly relevant for synthesizing indoles with a carboxylic acid ester group at the 2-position, which can be a useful handle for further functionalization. semanticscholar.org

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is one of the few base-catalyzed thermal cyclizations known to produce indoles. wikipedia.org The reaction typically requires harsh conditions, such as temperatures between 200-400 °C with bases like sodium or potassium alkoxides. wikipedia.org

A significant modification to the classical Madelung synthesis involves the introduction of electron-withdrawing groups to facilitate the formation of the necessary benzylic anion under milder conditions. researchgate.net A modern variant, the Smith-modified Madelung synthesis, utilizes organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, offering a route to substituted indoles under less vigorous conditions. wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form an indole. wikipedia.org This method is highly versatile and allows for the synthesis of a wide range of substituted indoles. wikipedia.org The reaction typically employs a palladium(II) catalyst, a base such as sodium or potassium carbonate, and a chloride source like LiCl. wikipedia.org

The regioselectivity of the alkyne insertion is a key aspect of this synthesis. Bulkier substituents on the alkyne often direct the regiochemical outcome. wikipedia.org This method has been successfully applied to the synthesis of various biologically active compounds, including the anti-migraine drug MK-0462. wikipedia.org For the synthesis of this compound, a suitable starting material would be an appropriately substituted ortho-iodoaniline.

The Bischler indole synthesis, also referred to as the Bischler-Möhlau indole synthesis, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) in the presence of an acid catalyst. wikipedia.orgresearchgate.net The reaction is known to proceed under harsh conditions and can sometimes lead to a mixture of products due to the complex reaction mechanism. wikipedia.orgchemeurope.com

The mechanism is thought to involve the initial formation of an α-anilino ketone, which then undergoes electrophilic cyclization onto the aniline ring. chemeurope.comnih.gov Despite its limitations, the Bischler synthesis has proven useful, and modifications have been developed to improve its utility, such as using microwave irradiation or lithium bromide as a catalyst to achieve milder reaction conditions. wikipedia.orgchemeurope.com

Sundberg Indole Synthesis

The Cadogan-Sundberg indole synthesis is a key reaction in organic chemistry for generating indoles from o-nitrostyrenes using trialkyl phosphites, like triethyl phosphite (B83602). wikipedia.orghellenicaworld.comsynarchive.com The reaction proceeds through the conversion of the nitro group to a nitroso group by the phosphite. wikipedia.orghellenicaworld.com This intermediate then reacts with the alkene to form an N-hydroxylindole, which is subsequently deoxygenated by another equivalent of the phosphite to yield the final indole structure. wikipedia.orghellenicaworld.com

The mechanism involves the following key steps:

Deoxygenation of the o-nitrostyrene to an o-nitrosostyrene.

Cyclization of the o-nitrosostyrene to an N-hydroxyindole.

Deoxygenation of the N-hydroxyindole to the indole. wikipedia.orghellenicaworld.com

This method has been utilized in the total synthesis of complex molecules, such as in the creation of 5,5'-Dichloro-2,2'-biindole, an intermediate for Tjipanazole E. wikipedia.orghellenicaworld.com While the classic Sundberg synthesis involves thermolysis of ortho-azido styrenes, the variation using ortho-nitro styrenes with a reducing agent like triethyl phosphite is also well-established. nih.gov It is particularly useful for producing indoles with substitution on the benzene (B151609) ring, which can be challenging to achieve with other methods.

Modern and Green Synthetic Strategies for Indole Derivatives

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.comnih.gov This technique has been successfully applied to various classical indole syntheses, including the Fischer, Bischler-Mohlau, and Madelung reactions. nih.govorganic-chemistry.org

For instance, a solvent-free, microwave-assisted Bischler indole synthesis allows for the rapid preparation of 2-arylindoles. organic-chemistry.org In a similar vein, palladium-catalyzed intramolecular oxidative coupling of enamines under microwave irradiation provides a direct route to functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields. mdpi.com The use of microwave irradiation can significantly enhance the efficiency of multicomponent reactions for synthesizing complex indole derivatives. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement |

|---|---|---|---|

| Bischler Synthesis | Hours to days, often with harsh acids | 45-60 seconds, solvent-free | Significant |

| Fischer Synthesis | Often requires strong acids and long reaction times | Shorter times, can be performed with solid catalysts | Generally improved |

Solvent-Free Conditions and Nanoparticle Catalysis

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use and disposal. nih.govrsc.org The synthesis of bis(indolyl)methanes, for example, can be achieved by reacting indoles with aldehydes or ketones under solvent-free conditions, sometimes with microwave irradiation to accelerate the process. jchemlett.com

The use of nanoparticles as catalysts is another burgeoning area in green chemistry, offering high catalytic activity and the potential for catalyst recovery and reuse. beilstein-journals.orgresearchgate.net Magnetic nanoparticles (MNPs), in particular, are attractive due to their ease of separation from the reaction mixture using an external magnet. researchgate.net For instance, gold nanoparticles have been employed as catalysts in the microwave-assisted synthesis of bis(indolyl)methanes, achieving the desired products in as little as 40 seconds. tandfonline.com Palladium nanoparticles, generated in situ, have been shown to be highly active in the intramolecular Heck cyclization for the synthesis of various indole derivatives. rsc.org

Application of Ionic Liquids and Solid Acid Catalysts

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure and potential for recyclability. researchgate.net They have been successfully used as both solvents and catalysts in indole synthesis. researchgate.net Brønsted acidic ionic liquids, for example, can effectively catalyze the Fischer indole synthesis, in some cases in an aqueous medium, leading to high yields and easy separation of the product. rsc.orgscite.ai Task-specific ionic liquids with sulfonic acid functional groups have been developed to act as efficient and reusable Brønsted acid catalysts for the synthesis of indole derivatives under solvent-free conditions. cdnsciencepub.com

Solid acid catalysts, such as zeolites and montmorillonite (B579905) clay, offer advantages like ease of handling, separation from the reaction mixture, and potential for regeneration. rsc.org They have been employed in the Fischer indole synthesis as an alternative to traditional Brønsted or Lewis acids. rsc.orgtandfonline.com

Table 2: Examples of Ionic Liquids and Solid Catalysts in Indole Synthesis

| Catalyst Type | Specific Example | Reaction | Key Advantage |

|---|---|---|---|

| Ionic Liquid | [BMIm]HSO4 | Fischer Indole Synthesis | Recyclable, can be used in water |

| Ionic Liquid | Sulfonic-acid-functionalized IL | Michael addition of indoles | Reusable, solvent-free conditions |

| Solid Acid | Zeolite | Fischer Indole Synthesis | Easy separation, reusable |

Organocatalytic and Metal-Free Approaches

The development of organocatalytic and metal-free synthetic methods is a major focus in modern organic chemistry, aiming to avoid the cost, toxicity, and environmental concerns associated with metal catalysts. dergipark.org.trtandfonline.com A variety of metal-free approaches for indole synthesis have been reported, often relying on the use of an oxidant or an acid catalyst. acs.orgrsc.org

For example, an effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant has been developed to produce a diverse range of substituted indoles. acs.org Metal-free C-H borylation of indoles has also been achieved using reagents like BBr3, providing a direct route to borylated indoles which are versatile synthetic intermediates. nih.gov Furthermore, multicomponent reactions can be designed to proceed without a metal catalyst, offering a sustainable pathway to complex indole derivatives. rsc.org

Transition Metal Catalysis in Indole Formation and Functionalization

Transition metal catalysis has revolutionized the synthesis of indoles, enabling the construction of the indole ring and its subsequent functionalization with high efficiency and selectivity. mdpi.comrsc.org Palladium and rhodium are among the most widely used metals for these transformations. mdpi.comresearchgate.net

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are powerful tools for constructing substituted indoles. mdpi.comnih.gov For instance, palladium catalysts can facilitate the intramolecular cyclization of o-alkynylanilines to form the indole core. rsc.org Palladium-catalyzed reductive cyclization of β-nitrostyrenes offers another route to the indole nucleus. mdpi.com

Rhodium catalysis has become particularly prominent for the direct C-H activation and functionalization of the indole ring. researchgate.netbohrium.com This allows for the introduction of various substituents at specific positions, including the challenging C4 and C7 positions. researchgate.netbohrium.comrsc.org For example, rhodium(III)-catalyzed C-H activation can be used for the alkylation and alkenylation of indoles. acs.orgmdpi.com Directing groups are often employed to achieve high regioselectivity in these C-H functionalization reactions. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,5'-Dichloro-2,2'-biindole |

| Tjipanazole E |

| 2-arylindoles |

| 2-methyl-1H-indole-3-carboxylate |

| bis(indolyl)methanes |

| N-Ts-2-alkenylanilines |

Palladium-Catalyzed Reactions, including 1,4-Pd Migration

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation and functionalization of indole rings. A significant challenge in indole chemistry is controlling the regioselectivity of C-H functionalization. For analogues of the target compound, introducing substituents at the C7 position is of particular interest.

Recent advancements have demonstrated that direct C-H arylation of the indole nucleus at the C7 position is achievable with high selectivity using a palladium catalyst. nih.govacs.org This is accomplished by employing a suitable directing group on the indole nitrogen, which guides the palladium catalyst to the otherwise less reactive C7-H bond. A phosphinoyl directing group, in combination with a pyridine-type ligand and a Pd(OAc)₂ catalyst, has proven effective for the coupling of indoles with arylboronic acids specifically at this position. nih.govacs.orgresearchgate.net This method provides a direct route to 7-aryl indole analogues.

Another palladium-catalyzed approach is the Buchwald modification of the Fischer indole synthesis. This method involves the cross-coupling of aryl bromides with hydrazones, which then undergo the cyclization sequence to form the indole ring. wikipedia.org This catalytic variant broadens the scope of the classical Fischer synthesis. Furthermore, palladium-catalyzed reactions are used for the dual functionalization of unfunctionalized indoles with alkenes and arenes, although controlling the site of reaction between the C3 position and the nitrogen atom often depends heavily on the solvent and reaction conditions. beilstein-journals.org

While the concept of 1,4-palladium migration is a known mechanistic pathway in certain palladium-catalyzed reactions, its specific application in the synthesis of this compound is not prominently detailed in the reviewed literature. However, the direct C-H functionalization at the C7 position represents a key palladium-catalyzed strategy for accessing precursors to this family of molecules.

Table 1: Palladium-Catalyzed C7-Arylation of N-Phosphinoylindoles

| Entry | Aryl Boronic Acid | Ligand | Yield (%) |

|---|---|---|---|

| 1 | 4-MeC₆H₄B(OH)₂ | Pyridine-type L1 | 85 |

| 2 | 4-MeOC₆H₄B(OH)₂ | Pyridine-type L1 | 82 |

| 3 | 4-FC₆H₄B(OH)₂ | Pyridine-type L1 | 75 |

| 4 | 3-ClC₆H₄B(OH)₂ | Pyridine-type L1 | 78 |

Data synthesized from findings reported in studies on C7-H arylation. nih.govacs.org

Copper-Catalyzed Oxidations of Indolines

The oxidation, or dehydrogenation, of an indoline (B122111) (a dihydroindole) to an indole is a fundamental transformation for synthesizing the aromatic indole core from a saturated precursor. Copper-catalyzed methods have emerged as practical and efficient for this purpose, often utilizing air or molecular oxygen as the ultimate oxidant. rsc.orgacs.org

One effective system employs a copper(I) complex as the catalyst. For instance, various indolines can be dehydrogenated to their corresponding indoles in high yields using a copper(I) catalyst, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst, and O₂ as the oxidant at room temperature. acs.org Mechanistic studies suggest the in-situ formation of a copper(II) species is responsible for the catalytic activity. acs.org

Another protocol uses a co-catalytic system of CuCl, 4-(dimethylamino)pyridine (DMAP), and an ethyl 2-(4-nitrophenyl)hydrazine-1-carboxylate co-catalyst for the aerobic oxidative dehydrogenation of tertiary indolines. rsc.orgrsc.org This method is notable for its applicability to N-substituted indolines, which are relevant precursors for compounds like this compound. The reaction tolerates a variety of substituents on the indoline ring, including electron-donating and electron-withdrawing groups, and can be scaled up effectively. rsc.orgrsc.org The proposed mechanism involves the copper-catalyzed aerobic oxidation of the hydrazide to an azo compound, which then facilitates the dehydrogenation of the indoline. rsc.orgrsc.org

Table 2: Copper-Catalyzed Aerobic Dehydrogenation of N-Methylindolines

| Entry | Substituent on Indoline | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | H | Cu(I)/TEMPO/O₂ | THF | >95 |

| 2 | 5-MeO | Cu(I)/TEMPO/O₂ | THF | 92 |

| 3 | 7-Me | CuCl/DMAP/Hydrazide/O₂ | DCE | 91 |

| 4 | 5-CO₂Et | CuCl/DMAP/Hydrazide/O₂ | DCE | 85 |

Data synthesized from findings reported in studies on indoline dehydrogenation. rsc.orgacs.orgrsc.org

Cobalt-Rhodium Heterobimetallic Nanoparticle Catalysis

Heterobimetallic nanoparticles offer unique catalytic properties due to the synergistic effects between the different metals. For indole synthesis, cobalt-rhodium (Co-Rh) heterobimetallic nanoparticles supported on carbon (Co₂Rh₂/C) have been successfully employed for the reductive cyclization of 2-(2-nitroaryl)acetonitriles. researchgate.net This tandem reaction proceeds under mild conditions (1 atm H₂ at 25 °C) without the need for additives. researchgate.net The process involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the indole ring. This method is highly efficient and the catalyst can be recycled multiple times without a significant loss of activity. researchgate.netnih.gov

These Co-Rh nanoparticles are also effective catalysts for tandem reductive amination reactions, for example, between aldehydes and nitroaromatics. nih.govresearchgate.net This highlights their capability to facilitate the crucial nitro-to-amine reduction step that is often a key part of indole ring synthesis from nitro-substituted precursors. The use of readily available nitroarenes as starting materials makes this an attractive and practical approach for constructing the indole scaffold. nih.govresearchgate.net

Scandium(III) Triflate Catalysis

Scandium(III) triflate (Sc(OTf)₃) is a versatile and water-tolerant Lewis acid catalyst that has found application in numerous organic transformations, including those relevant to indole synthesis. chemistryviews.org While not always used for the primary ring-forming reaction, it is highly effective in activating substrates for subsequent steps.

One key application is in the catalysis of nucleophilic additions to indolylmethyl Meldrum's acid derivatives. acs.org This reaction proceeds through a gramine-type fragmentation, allowing for the introduction of various nucleophiles at the C3 position of the indole. This strategy is valuable for the synthesis of substituted indolemethanes. acs.org Sc(OTf)₃ has also been used to catalyze the direct synthesis of N-unprotected ketimines from ketones, which can serve as important intermediates in the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov Additionally, it has been employed in the intramolecular cyclization of ketoamides to produce 3-hydroxy-2-oxindoles, which are structurally related to indoles and can be valuable synthetic precursors. chemistryviews.org

Zinc Chloride Catalysis in Cyclization Reactions

Zinc chloride (ZnCl₂) is a classical and widely used Lewis acid catalyst in one of the most famous name reactions for indole synthesis: the Fischer indole synthesis. wikipedia.org This reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com

In the Fischer indole synthesis, ZnCl₂ facilitates the key rsc.orgrsc.org-sigmatropic rearrangement of the phenylhydrazone intermediate and the subsequent cyclization and elimination of ammonia to form the aromatic indole ring. youtube.com The use of ZnCl₂ is particularly effective and has been applied to the synthesis of a vast number of substituted indoles, including those with substitution patterns relevant to the target molecule. The reaction conditions can be adapted, for instance, by using triethylene glycol as a solvent under microwave irradiation, which has been shown to be efficient for difficult or sensitive substrates. sciencemadness.org This method remains a robust and economical choice for the fundamental construction of the indole core.

Multi-Component Reactions (MCRs) for Indole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a powerful tool in modern synthetic chemistry for building molecular complexity efficiently. nih.gov They are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

Several MCRs have been developed for the construction of indole-based scaffolds. These reactions often exploit the nucleophilic character of the indole C3 position or use indole-containing building blocks. nih.gov For example, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles from an indole, formaldehyde, and an amino hydrochloride. nih.govrsc.org Another prominent example combines a Ugi four-component reaction with a subsequent palladium-catalyzed cyclization to produce complex tetracyclic indoloquinolines. rug.nl This highlights how MCRs can be synergistically combined with other catalytic methods to create highly complex molecular architectures in a streamlined fashion. While few MCRs directly yield simple indole-7-carboxylates, they provide invaluable strategies for accessing diverse and complex indole derivatives. researchgate.net

Specific Esterification and N-Alkylation Strategies for Indole-Carboxylates

To arrive at the final target molecule, this compound, two key transformations are necessary: the formation of the ethyl ester at the C7 position and the methylation of the indole nitrogen.

Esterification: The most common and direct method for converting a carboxylic acid, such as a putative 1-methyl-1H-indole-7-carboxylic acid precursor, into its corresponding ethyl ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is used, and the water generated during the reaction is often removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.comyoutube.com An alternative, particularly for primary alkyl groups, is an Sₙ2 reaction where a carboxylate salt (formed by deprotonating the carboxylic acid with a base like NaOH) is reacted with an alkyl halide (e.g., ethyl iodide). youtube.com

N-Alkylation: Introducing the methyl group onto the indole nitrogen (N-methylation) must be done with care to avoid competitive C-alkylation, particularly at the C3 position. A recently developed protocol describes a highly selective monomethylation of indoles using solid, non-toxic quaternary ammonium (B1175870) salts, such as PhMe₃NI, under mildly basic conditions. acs.org This method shows excellent functional group tolerance, allowing for the N-methylation of indoles bearing ester groups. acs.org For instance, various substituted indole esters were successfully N-methylated in high yields using this protocol, demonstrating its suitability for the late-stage functionalization required to synthesize the target compound. acs.org

Direct Esterification and Transesterification Pathways

The formation of the ethyl ester group in molecules like this compound can be accomplished through direct esterification or transesterification.

Direct Esterification: This classic method involves the reaction of the corresponding carboxylic acid, 1-methyl-1H-indole-7-carboxylic acid, with ethanol in the presence of an acid catalyst. sigmaaldrich.com The reaction is driven to completion by removing the water formed during the reaction. For instance, indole-2-carboxylic acid can be converted to its ethyl ester by first treating it with thionyl chloride to form the acyl chloride, which then reacts with ethanol to give the final product. nih.goviucr.org

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol. For example, a methyl ester of an indole carboxylic acid can be converted to the corresponding ethyl ester by reacting it with ethanol in the presence of a suitable catalyst. mdpi.com Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for the transesterification of carboxylic esters. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for this transformation. organic-chemistry.org

Table 1: Comparison of Esterification and Transesterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Carboxylic acid, Alcohol, Acid catalyst | Typically reflux | Utilizes readily available starting materials | Can require harsh conditions, water removal |

| Transesterification | Ester, Alcohol, Catalyst | Varies with catalyst (mild to reflux) | Can be performed under mild conditions with high yields | Requires pre-existing ester |

N-Alkylation via Methylation at N-1 Position

The introduction of a methyl group at the N-1 position of the indole ring is a critical step in the synthesis of this compound. This transformation, known as N-alkylation, can be performed on an indole precursor that already contains the C-7 carboxylate group.

A common method for N-methylation involves the deprotonation of the indole nitrogen with a base, followed by reaction with a methylating agent. For example, indole can be treated with sodium amide or sodium hydride to form the corresponding sodium salt, which is then reacted with methyl iodide to yield 1-methylindole. orgsyn.org Similarly, successful alkylations of ethyl indole-2-carboxylate (B1230498) have been achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972) with various alkyl halides. mdpi.comresearchgate.net The choice of base and solvent is crucial to avoid side reactions, such as C-alkylation or reactions involving the ester group.

Recent advancements have focused on developing milder and more selective N-alkylation methods. For instance, one-pot, three-component protocols based on a Fischer indolisation–indole N-alkylation sequence have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org Catalytic methods, including those using palladium complexes with chiral ligands, have also been explored for the enantioselective N-alkylation of indoles. mdpi.com

Friedel-Crafts Acylation for Carboxylate Introduction

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. wikipedia.orgbyjus.com This reaction can be adapted to introduce a carboxylate group, or a precursor to it, at a specific position of the indole ring.

The reaction involves treating the aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The electrophilic acylium ion generated in situ then attacks the electron-rich indole ring. While Friedel-Crafts reactions on indoles typically favor substitution at the C-3 position, strategic use of protecting groups and directing groups can influence the regioselectivity. For instance, ZrCl₄ has been used as a mediator for the regio- and chemoselective Friedel-Crafts acylation of indole.

However, Friedel-Crafts acylation has limitations. The reaction often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a stable complex with it. sapub.org Furthermore, the reaction is generally not effective with highly deactivated aromatic rings. sigmaaldrich.com

Reaction of Indoles with Ethyl Acetoacetate (B1235776)

Ethyl acetoacetate is a versatile reagent in organic synthesis, known for its ability to participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org Its reaction with indoles can lead to the formation of various substituted indole derivatives.

The methylene (B1212753) group in ethyl acetoacetate is acidic and can be deprotonated by a base to form a nucleophilic enolate. wikipedia.org This enolate can then react with electrophilic positions on the indole ring. While direct reactions with the indole nucleus can be complex, derivatives of ethyl acetoacetate are often used in indole syntheses. For example, the Fischer indole synthesis, a classic method for constructing the indole ring, can utilize ethyl pyruvate (B1213749) (a related β-keto ester) and a phenylhydrazine to form indole-2-carboxylates. orgsyn.org

Protection/Deprotection Methodologies for Indole Nitrogen

In many synthetic routes towards functionalized indoles, it is necessary to protect the indole nitrogen to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. nih.gov

A variety of protecting groups have been developed for the indole nitrogen. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. Common protecting groups include tosyl (Ts), benzyl (B1604629) (Bn), and various silyl (B83357) ethers. For example, the [2-(trimethylsilyl)ethoxy]methyl (SEM) group has been used to protect the pyrrole (B145914) and indole nitrogen. acs.org

Regioselective Synthesis of 7-Substituted Indoles and Related Analogues

The direct and selective functionalization of the C-7 position of the indole ring is a significant challenge in synthetic chemistry due to the inherent reactivity of other positions, particularly C-3 and C-2. rsc.org

Directed Functionalization at the C-7 Position

To overcome the challenge of regioselectivity, various strategies have been developed to direct functionalization to the C-7 position. These methods often rely on the use of a directing group attached to the indole nitrogen. researchgate.netacs.org

Directed ortho-Metalation (DoM): This powerful technique involves the deprotonation of the C-7 position by a strong base, directed by a suitable functional group on the nitrogen. The resulting C-7 metalated species can then be quenched with an electrophile to introduce a variety of substituents. While early methods required harsh conditions for deprotection, newer directing groups have been developed that can be removed more easily. nih.gov

Transition-Metal-Catalyzed C-H Functionalization: In recent years, transition-metal-catalyzed C-H activation has emerged as an elegant tool for the site-selective functionalization of indoles. rsc.orgacs.org Rhodium(III)-catalyzed oxidative cross-coupling, for example, has been used for the regioselective synthesis of 7-substituted indoles. acs.orgacs.org Iridium-catalyzed borylation has also been shown to be a general approach for functionalizing unprotected indoles at the C-7 position. msu.eduacs.org These methods offer high atom economy and can tolerate a wide range of functional groups.

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-1H-indole-7-carboxylic acid sigmaaldrich.com |

| Ethyl indole-2-carboxylate mdpi.comresearchgate.net |

| 1-methylindole orgsyn.org |

| Ethyl pyruvate orgsyn.org |

| Ethyl acetoacetate wikipedia.org |

| Tosyl |

| Benzyl |

Synthetic Routes to this compound and its Positional Isomers

While a specific, documented synthesis for this compound is not readily found in the provided literature, its synthesis can be inferred from established methods for its positional isomers and related precursors. The general approach would likely involve the formation of the indole-7-carboxylate core, followed by N-methylation, or the synthesis of the 1-methyl-indole-7-carboxylic acid precursor followed by esterification.

Key strategies for constructing the core indole structure include the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and modifications of pre-existing indole systems. orgsyn.org For instance, the synthesis of positional isomers like ethyl 1-methyl-1H-indole-6-carboxylate has been achieved through Suzuki-Miyaura coupling of a 1-methyl-1H-indole-6-boronic acid derivative or by direct methylation of ethyl 1H-indole-6-carboxylate.

A plausible route to the 7-carboxylate isomer could adapt the nitrene insertion methodology used for synthesizing ethyl 7-haloindole-2-carboxylates. nih.gov This involves the condensation of an appropriate aldehyde with ethyl azidoacetate, followed by thermolysis to form the indole ring. The resulting 7-halo-indole ester could then be subjected to carboxylation and N-methylation.

The N-methylation step itself is typically straightforward. As demonstrated with ethyl indol-2-carboxylate, the indole nitrogen can be alkylated using a base such as potassium hydroxide in a suitable solvent like acetone, followed by the addition of a methylating agent (e.g., methyl iodide). mdpi.com

The synthesis of various positional isomers highlights the versatility of indole synthetic chemistry. The following table summarizes synthetic approaches for different ethyl methyl-indole-carboxylate isomers.

Table 1: Synthetic Approaches for Ethyl Methyl-Indole-Carboxylate Isomers

| Compound | Synthetic Method | Starting Materials | Key Reagents | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methylindole-5-carboxylate | Gassman Indole Synthesis followed by desulfurization | p-Toluidine, t-Butyl hypochlorite, Diethyl methylthioketene acetal | Raney Nickel | 93-99% | orgsyn.org |

| Ethyl 1-methyl-1H-indole-6-carboxylate | Suzuki-Miyaura Coupling | 1-methyl-1H-indole-6-boronic acid derivative, Ethyl halide | [Pd(dppf)Cl₂], Na₂CO₃ | 54.3% | |

| Ethyl 1-allyl-1H-indole-2-carboxylate | N-Alkylation | Ethyl indol-2-carboxylate, Allyl bromide | aq. KOH, Acetone | Excellent | mdpi.com |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | N-Alkylation | Ethyl indol-2-carboxylate, Benzyl bromide | aq. KOH, Acetone | Excellent | mdpi.com |

| Ethyl 7-bromoindole-2-carboxylate | Nitrene Insertion/Thermolysis | o-Bromobenzaldehyde, Ethyl azidoacetate | Chlorobenzene (solvent) | - | nih.gov |

Multi-Step Reaction Sequences for Complex Indole Derivatives

The indole nucleus is a fundamental scaffold for numerous complex natural products and functionally significant molecules. Their synthesis often requires intricate, multi-step reaction sequences that employ a wide range of chemical transformations. These sequences showcase the power of organic synthesis to construct architecturally complex targets. rsc.org

One prominent strategy is the Fischer indole synthesis, which has been applied as a key step in the total synthesis of various alkaloids. rsc.org For example, the synthesis of (±)-minfiensine, an indole alkaloid with anti-cancer properties, commenced with a Fischer indole synthesis. rsc.org Similarly, this classic reaction was employed to prepare a key 1-ketotetrahydrocarbazole intermediate in the synthesis of hyellazole. rsc.org

Modern synthetic methods, such as multi-component reactions (MCRs), offer an efficient alternative to traditional multi-step processes. MCRs allow for the assembly of complex molecules from three or more starting materials in a single pot, often reducing waste and reaction time. rsc.orgresearchgate.net A notable example is the rapid assembly of indole-fused oxadiazepines and thiadiazepines from an indole, formaldehyde, and an amino hydrochloride, which demonstrates a powerful strategy for indole functionalization. rsc.org

The total synthesis of complex natural products often involves a combination of classic and modern reactions tailored to the specific target. The following table provides examples of multi-step syntheses for complex indole-containing molecules.

Table 2: Examples of Multi-Step Syntheses of Complex Indole Derivatives

| Target Molecule | Key Reactions/Strategies | Number of Steps | Precursors | Reference |

|---|---|---|---|---|

| Makaluvamine D | Japp–Klingmann reaction, Sulfonation, Condensation | 7+ | m-Anisidine, Ethyl α-ethylacetoacetate, Tyramine | rsc.org |

| Perophoramidine | Fischer indole synthesis | 3+ | Hydrazine, N,O-acetal | rsc.org |

| Dictyodendrins E | Ullmann coupling, Fischer indole synthesis | 8+ | Iodide precursor, BocNHNH₂, Ketone | rsc.org |

| Indolo[3',2':4,5]pyrrolo[3,2,1-kl]phenothiazines | Cascade construction of C-hetero bonds | 2 | Indole, Phenothiazine, Cyclohexanone | nih.gov |

| Indole-fused Oxadiazepines | Multi-component reaction (MCR) | 1 (one-pot) | Indole, Formaldehyde, Amino hydrochloride | rsc.org |

Chemical Reactivity and Transformation Studies of Ethyl 1 Methyl 1h Indole 7 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is well-known for its susceptibility to electrophilic substitution, with the C3 position being the most nucleophilic and thus the primary site of reaction. rsc.org The presence of the N-methyl group in Ethyl 1-methyl-1H-indole-7-carboxylate directs electrophilic attack away from the nitrogen atom, further favoring substitution on the pyrrole (B145914) ring. While the C7-ester group deactivates the benzene (B151609) ring towards electrophilic attack, the pyrrole ring's reactivity remains significant.

Functionalization at the C3 position is a common strategy for elaborating the indole scaffold. One of the most prominent methods for introducing a formyl group at this position is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) which is then attacked by the electron-rich C3 position of the indole ring. youtube.com Subsequent elimination and hydrolysis of the resulting iminium salt intermediate furnishes the C3-formylated indole. youtube.com For this compound, this reaction would be expected to proceed regioselectively at the C3 position.

Table 1: Vilsmeier-Haack Reagents for Formylation

| Reagent System | Description | Reference |

|---|---|---|

| POCl₃ / DMF | The most common and classical Vilsmeier reagent system. | wikipedia.org |

| PPh₃ / I₂ / DMF | A metal-free alternative for formylation. | organic-chemistry.org |

Other C3-functionalization reactions applicable to indoles include Mannich reactions for aminomethylation and Friedel-Crafts acylations, although the latter may require careful selection of catalysts to avoid polymerization or reaction at other sites.

Selective halogenation of indoles is a valuable transformation for introducing a handle for further synthetic modifications, such as cross-coupling reactions. Electrophilic halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for this purpose. The reaction typically proceeds with high regioselectivity at the C3 position due to its high electron density.

In the case of this compound, treatment with NBS in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at low temperatures would be expected to yield Ethyl 3-bromo-1-methyl-1H-indole-7-carboxylate.

Enzymatic halogenation has also emerged as a powerful tool for the selective halogenation of indoles. nih.gov Flavin-dependent halogenases can catalyze the bromination or chlorination of various indole derivatives, often with high selectivity for the C3 position. nih.govresearchgate.net

Oxidation and Reduction Pathways of the Indole Nucleus

The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. researchgate.net The specific products of oxidation depend heavily on the oxidant used and the reaction conditions. Common oxidizing agents can lead to the formation of 2-oxindoles, 3-oxindoles, or can cleave the pyrrole ring. For instance, oxidation of indoles with reagents like dimethyldioxirane (B1199080) (DMDO) or certain metal-based oxidants can yield the corresponding 2-oxindole derivatives. researchgate.net

Reduction of the indole nucleus can also be achieved under various conditions. Catalytic hydrogenation with catalysts like platinum, palladium, or rhodium can reduce either the pyrrole ring or the benzene ring, depending on the catalyst and conditions. Reduction of the benzene ring is generally more difficult and requires more forcing conditions.

Reactions Involving the Ester Moiety

The ethyl carboxylate group at the C7 position is a versatile functional handle that can undergo a range of transformations common to esters.

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-indole-7-carboxylic acid. This transformation is typically carried out under basic conditions using aqueous solutions of alkali metal hydroxides such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a co-solvent like methanol (B129727) or ethanol (B145695). nih.govrsc.org The reaction is usually performed at elevated temperatures to ensure complete conversion. The resulting carboxylate salt is then neutralized with an acid to afford the free carboxylic acid.

Table 2: Conditions for Hydrolysis of Indole Esters

| Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates | KOH, ethanol, 2 hours | 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids | nih.govrsc.org |

| Methyl 1-methyl-1H-indole-4-carboxylate | LiOH, methanol/water | 1-methyl-1H-indole-4-carboxylic acid |

Reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol, typically with heating, results in hydrazinolysis to produce the corresponding carbohydrazide (B1668358), 1-methyl-1H-indole-7-carbohydrazide. This carbohydrazide is a useful intermediate for the synthesis of various heterocyclic compounds.

Furthermore, the ester can be converted into a wide range of amides. This can be achieved directly by aminolysis with an amine, although this often requires high temperatures. A more common and milder approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine using a peptide coupling reagent. organic-chemistry.orgarkat-usa.orgresearchgate.net There is a vast array of modern coupling reagents available that facilitate efficient amide bond formation with minimal side reactions and racemization (in the case of chiral amines). acs.orggoogle.com

Table 3: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Description | Reference |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | A water-soluble carbodiimide (B86325) often used with HOBt or HOAt. | mdpi.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based coupling reagent. | google.com |

| (1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A uronium-based coupling reagent, often used with a non-nucleophilic base like DIPEA. | google.commdpi.com |

Cycloaddition and Rearrangement Reactions Involving Indole Systems

The indole nucleus, a prominent scaffold in numerous natural products and pharmacologically active compounds, exhibits a rich and diverse reactivity. While the electron-rich pyrrole ring typically favors electrophilic substitution at the C3 position, the modification of the benzene ring, particularly at the C7 position, often requires more specialized strategies. Cycloaddition and rearrangement reactions provide powerful tools for constructing complex polycyclic systems from simpler indole precursors.

Research into the reactivity of the C7 position of the indole core has led to the development of novel synthetic pathways. One notable example involves the intramolecular cyclization of aryl free radicals generated at the C7 position of ethyl indole-2-carboxylate (B1230498) derivatives. nih.gov This strategy has been successfully employed to synthesize pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives, which are analogues of the potent duocarmycin antitumor antibiotics. nih.gov In a key study, aryl radicals were generated from 7-bromo or 7-iodo-indole-2-carboxylates bearing N-allyl or N-propargyl groups. These radicals underwent a 6-endo-trig cyclization, a less common pathway, to form the fused tricyclic system. nih.gov This transformation highlights the potential to build complex molecular architectures by leveraging the reactivity of the C7 position.

The nature of substituents on the indole ring can profoundly influence the outcome of rearrangement reactions. An interesting phenomenon was observed during the oxidative rearrangement of indole-2-carboxamides to 3,3-disubstituted oxindoles. The reaction, which proceeds through a 3-haloindolenine intermediate, showed a remarkable diastereoselectivity that was unexpectedly controlled by the substituent at the C7 position. rsc.org This finding underscores the subtle, yet powerful, electronic and steric influence that even seemingly remote substituents can exert on the stereochemical course of a reaction involving the indole core.

While direct [4+2] or other concerted cycloaddition reactions involving the C6-C7 bond of the indole benzene ring are not common due to the aromatic stability, the indole nucleus can participate as the diene component in Diels-Alder reactions under specific conditions, particularly when the pyrrole ring is modified. For instance, 3-vinylindoles can act as dienes in reactions with various dienophiles. beilstein-archives.org These types of reactions typically lead to the formation of carbazole (B46965) derivatives. beilstein-archives.org The application of such cycloadditions to 7-substituted indoles like this compound could provide routes to uniquely functionalized polycyclic aromatic systems.

Below is a table summarizing representative reactants and products in radical cyclization reactions of C7-substituted indoles.

| Starting Material (General Structure) | Reaction Type | Key Reagents | Product (General Structure) | Reference |

| Ethyl 7-halo-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate | Radical Cyclization | Bu₃SnH, AIBN | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylate | nih.gov |

| Ethyl 1-allyl-7-halo-1H-indole-2-carboxylate | Radical Cyclization | Bu₃SnH, AIBN | Ethyl 4,5,6-trihydro-pyrrolo[3,2,1-ij]quinoline-2-carboxylate | nih.gov |

Derivatization Strategies for Chemical Library Synthesis

The indole scaffold is a "privileged structure" in medicinal chemistry, and the development of chemical libraries based on this core is a major focus for drug discovery programs. Derivatization of a central scaffold like this compound allows for the systematic exploration of the chemical space around the core, enabling the optimization of biological activity. Key strategies for generating such libraries include amide bond formation and transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

Amide Bond Formation: A versatile and widely used method for derivatization is the conversion of the ethyl ester of the title compound into its corresponding carboxylic acid, 1-methyl-1H-indole-7-carboxylic acid, via hydrolysis. This acid can then be coupled with a diverse library of amines to generate a large array of amides. Standard peptide coupling reagents are employed for this purpose, offering high efficiency and broad substrate scope. This approach allows for the introduction of a wide variety of functional groups and structural motifs at the C7 position. nih.govmdpi.comnih.gov The reaction is generally robust and can be adapted for high-throughput synthesis. nih.gov

The general scheme for this derivatization is presented below:

| Reactant 1 | Reactant 2 (Amine Library) | Coupling Reagents | Product (Amide Library) | Representative References |

| 1-Methyl-1H-indole-7-carboxylic acid | R-NH₂ (e.g., anilines, benzylamines, alkylamines) | EDC, HOBt, DIPEA | 1-Methyl-N-(R)-1H-indole-7-carboxamide | nih.govnih.gov |

| 1-Methyl-1H-indole-7-carboxylic acid | Amino acid esters | DCC, DMAP | N-(Indole-7-carbonyl) amino acid esters | researchgate.net |

| 1-Methyl-1H-indole-7-carboxylic acid | Hydrazines | EDCI | N'-Substituted indole-7-carbohydrazides | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions: Another powerful strategy for generating chemical libraries involves the use of palladium-catalyzed cross-coupling reactions. This approach requires a precursor, such as ethyl 7-halo-1-methyl-1H-indole-carboxylate (where halo = Br or I). This halogenated indole can then be coupled with a wide variety of partners, including boronic acids (Suzuki-Miyaura coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), to introduce diverse substituents at the C7 position. researchgate.net

The Suzuki-Miyaura coupling is particularly prevalent for creating libraries of C-C bond-containing analogues. researchgate.net For instance, coupling of ethyl 7-bromo-1-methyl-1H-indole-carboxylate with a library of aryl or heteroaryl boronic acids would yield a library of 7-aryl/heteroaryl indole derivatives. These reactions are known for their functional group tolerance and reliability.

The table below illustrates the versatility of the Suzuki-Miyaura cross-coupling for library synthesis starting from a halogenated indole-7-carboxylate.

| Indole Substrate | Coupling Partner (Library) | Catalyst System (Example) | Product Library (General Structure) | Reference |

| Ethyl 7-bromo-1-methyl-1H-indole-carboxylate | Arylboronic acids (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₂CO₃ | Ethyl 7-aryl-1-methyl-1H-indole-carboxylate | researchgate.net |

| Ethyl 7-bromo-1-methyl-1H-indole-carboxylate | Heteroarylboronic acids | Pd(OAc)₂, SPhos, K₂CO₃ | Ethyl 7-heteroaryl-1-methyl-1H-indole-carboxylate | researchgate.net |

| Ethyl 7-bromo-1-methyl-1H-indole-carboxylate | Vinylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 7-vinyl-1-methyl-1H-indole-carboxylate | acs.org |

These derivatization strategies provide robust and efficient methods for the synthesis of large and diverse chemical libraries based on the this compound scaffold, facilitating the exploration of structure-activity relationships in drug discovery endeavors.

Spectroscopic and Structural Elucidation of Ethyl 1 Methyl 1h Indole 7 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons within the molecule. The analysis of ethyl 1-methyl-1H-indole-7-carboxylate reveals distinct signals corresponding to the protons of the indole (B1671886) ring, the N-methyl group, and the ethyl ester group.

The protons on the indole ring typically appear in the aromatic region of the spectrum. The N-methyl group protons are characterized by a singlet signal, while the ethyl group protons exhibit a quartet and a triplet pattern due to spin-spin coupling.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole H-2 | 7.00 - 7.70 | - | - |

| Indole H-3 | 7.00 - 7.70 | - | - |

| Indole H-4 | 7.00 - 7.70 | - | - |

| Indole H-5 | 7.00 - 7.70 | - | - |

| Indole H-6 | 7.00 - 7.70 | - | - |

| N-CH₃ | 3.72 | Singlet | - |

| O-CH₂-CH₃ | 4.12 - 4.17 | Quartet | - |

| O-CH₂-CH₃ | 1.25 - 1.29 | Triplet | - |

Note: The specific chemical shifts and coupling constants for the indole protons can vary depending on the solvent and the specific isomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbons of the indole ring, the N-methyl group, the ethyl ester group (including the carbonyl carbon), all within characteristic chemical shift ranges. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Indole C-2 | 126.1 - 127.2 |

| Indole C-3 | 103.0 - 111.7 |

| Indole C-3a | 126.1 - 128.7 |

| Indole C-4 | 122.8 |

| Indole C-5 | 121.1 |

| Indole C-6 | 125.4 |

| Indole C-7 | 110.9 |

| Indole C-7a | 138.0 - 139.4 |

| N-CH₃ | 32.6 |

| C=O | 163.4 |

| O-CH₂-CH₃ | 60.2 |

| O-CH₂-CH₃ | 14.3 |

Note: The specific chemical shifts can vary depending on the solvent and the specific isomer.

To unequivocally confirm the structure and assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the indole ring and the ethyl group. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pttetratek.com.tr This is particularly useful for identifying the connections between the substituents and the indole core, such as the correlation between the N-methyl protons and the C-2 and C-7a carbons of the indole ring, and the correlation of the ethyl ester protons to the C-7 carbonyl carbon.

Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure of this compound. ipb.ptnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgpressbooks.pub The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group. libretexts.org Additionally, C-H stretching vibrations for the aromatic indole ring and the aliphatic methyl and ethyl groups will be observed. The spectrum will also show C-O stretching bands associated with the ester functionality. lumenlearning.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (Ester) | 1690 - 1760 lumenlearning.com | Strong stretching vibration |

| C-H (Aromatic) | 3000 - 3100 libretexts.org | Stretching vibrations |

| C-H (Aliphatic) | 2850 - 3000 libretexts.org | Stretching vibrations |

| C-O (Ester) | 1210 - 1320 lumenlearning.com | Stretching vibrations |

| C-N (Indole) | 1300 - 1400 | Stretching vibration |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uni-goettingen.de It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethyl group (C₂H₅) or the ethoxy group (OC₂H₅) from the ester functionality, as well as other characteristic fragmentations of the indole ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to four or more decimal places. uci.educuni.czlibretexts.org This precision allows for the determination of the exact elemental composition and molecular formula of the compound. uci.edunih.gov For this compound (C₁₂H₁₃NO₂), HRMS would confirm this formula by providing a measured mass that is extremely close to the calculated theoretical mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of indole and its derivatives is characterized by electronic transitions within the aromatic bicyclic system. Typically, two main absorption bands, designated as ¹Lₐ and ¹Lₑ, are observed. The ¹Lₑ band, appearing at longer wavelengths, is often structured, while the ¹Lₐ band at shorter wavelengths is generally broad and more intense. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

Computational and Theoretical Investigations

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within the crystal structure of a compound is crucial for predicting its physical properties, such as solubility and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions in molecular crystals. tandfonline.com This method maps the electron distribution of a molecule within a crystal, allowing for the detailed analysis of close contacts between neighboring molecules.

While a specific Hirshfeld surface analysis for Ethyl 1-methyl-1H-indole-7-carboxylate has not been detailed in available literature, studies on structurally related indole (B1671886) derivatives provide a clear picture of the typical interactions that stabilize their crystal packing. For instance, the analysis of complex indole derivatives reveals that the crystal packing is often dominated by several key interactions:

H⋯H Contacts: These are the most significant contributors, often accounting for a large percentage of the surface contacts, representing van der Waals forces. iucr.org

O⋯H/H⋯O Contacts: These hydrogen bonding interactions are crucial for forming stable molecular assemblies. iucr.orgiucr.org

In one study on a bromo-substituted phenylsulfonyl-indole derivative, the most significant intermolecular contacts identified via Hirshfeld analysis were H⋯O/O⋯H (24.3%), H⋯H (18.4%), and Br⋯H/H⋯Br (16.8%). iucr.org Other important interactions observed in various indole derivatives include π-π stacking, where the aromatic indole rings of adjacent molecules align, and C-H⋯π interactions. iucr.orgnih.gov These analyses provide a framework for understanding how this compound likely behaves in a solid state, stabilized by a network of hydrogen bonds and stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies on Indole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is fundamental in modern drug design, as it allows for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netyoutube.com The core principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.comyoutube.com For the versatile indole scaffold, QSAR models have been instrumental in designing derivatives with enhanced antibacterial, antiviral, and anticancer activities. nih.govnih.govnih.gov

Methodological Approaches to Correlate Structural Features with Biological Potential

Several methodological approaches are employed to build robust QSAR models for indole derivatives. The choice of method depends on the complexity of the dataset and the desired level of detail in the structure-activity correlation.

2D-QSAR: This approach uses descriptors derived from the two-dimensional representation of molecules. A common technique is Multiple Linear Regression (MLR) , which generates a linear equation correlating biological activity with various molecular descriptors. nih.govresearchgate.net These descriptors can represent electronic properties (e.g., dipole moment), topological features (e.g., connectivity indices), steric parameters, and lipophilicity (e.g., logP). researchgate.netnih.gov For example, an MLR-based QSAR study on indole derivatives as antibacterial agents found that compounds with high electronic energy were effective against S. aureus. nih.gov Another study on benzofuran (B130515) and indole derivatives used the QSARINS software, which employs a genetic algorithm for descriptor selection, to build a predictive MLR model for anticancer activity. eurjchem.com

3D-QSAR: This method considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D QSAR models. nih.govnih.gov These models calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activity. A 3D-QSAR study on matrine-indole derivatives revealed the critical influence of steric structure, charge distribution, and hydrogen bonding on their antibacterial activity. nih.gov

Advanced Software and Optimization: Specialized software like CORAL (CORrelation And Logic) utilizes Monte Carlo optimization techniques to develop QSAR models. nih.gov This approach can use descriptors derived from Simplified Molecular-Input Line-Entry System (SMILES) notations. Studies on indole-based inhibitors of the SARS-CoV 3CLpro enzyme have successfully used CORAL to build reliable and predictive models. nih.gov

The table below summarizes some of the methodological approaches used in QSAR studies of indole scaffolds.

| QSAR Method | Key Technique(s) | Descriptor Types | Studied Biological Activity | Reference |

|---|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | Hydrophobic, geometric, electronic, topological | Antibacterial | nih.gov |

| 2D-QSAR | MLR with Genetic Algorithm (in QSARINS software) | 2D structural descriptors (e.g., minHBint4) | Anticancer (HKMT inhibition) | eurjchem.com |

| 2D-QSAR | CORAL Software, Monte Carlo Optimization | SMILES-based | Antiviral (SARS CoV 3CLpro inhibition) | nih.gov |

| 3D-QSAR | CoMFA, CoMSIA | Steric, electrostatic, hydrophobic fields | Antibacterial | nih.gov |

| 3D-QSAR | CoMFA, PCA, PLS, MLR | Lipophilic and dimensional characteristics | Enzyme Inhibition (ICMT) | nih.gov |

Computational Modeling of Molecular Interactions (e.g., Molecular Docking, if applicable to derivative design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com It is an essential tool in drug design, used to elucidate the mechanism of action of a compound by visualizing its interactions with the active site of a biological target. nih.govnih.gov In the context of indole derivatives, docking studies are frequently used to support QSAR models and guide the design of new compounds with improved affinity and selectivity. nih.gov

Docking simulations have been successfully applied to understand how indole derivatives interact with a variety of biological targets:

Enzyme Inhibition: Docking studies have provided insights into how indole derivatives inhibit enzymes crucial for disease progression. For example, simulations have shown indole-based compounds binding to the colchicine-binding site of tubulin, a target in cancer therapy. nih.gov Other studies have modeled the interaction of indole derivatives with bacterial penicillin-binding proteins, SARS-CoV 3CL protease, and acetylcholinesterase, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.govmdpi.com

DNA Interaction: Some indole derivatives exert their biological effects by interacting directly with DNA. Molecular docking has been used to model the binding of indolylpyrimidine derivatives to B-DNA, showing that they can bind firmly through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA helix. nih.govacs.org

The insights gained from molecular docking are invaluable for the structure-based design of new derivatives. By understanding the specific amino acid residues or DNA base pairs involved in binding, chemists can modify the indole scaffold to enhance these interactions, leading to more potent and selective therapeutic agents. For instance, docking might reveal that a bulkier substituent at a particular position on the indole ring could improve hydrophobic interactions with the target, a hypothesis that can then be tested synthetically. nih.gov

The table below provides examples of molecular docking studies performed on indole derivatives.

| Indole Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Indolylpyrimidines | B-DNA | Compounds bind via an intercalative mode. | nih.gov |

| Indole-acrylamide derivatives | Tubulin (Colchicine-binding site) | Hydrogen bonds with βAsn258 and βCys241 stabilize the interaction. | nih.gov |

| Isatin and Indole-based compounds | SARS-CoV 3CL Protease | Validation of QSAR models and identification of potent inhibitors. | nih.gov |

| Indole-based thiadiazoles | Acetylcholinesterase (AChE) | Identified hydrogen bonds, pi-pi, and pi-sulfur interactions in the active site. | mdpi.com |

| Matrine-indole derivatives | Bacterial Proteins | Highlighted the role of hydrogen bonding and hydrophobic interactions in forming stable complexes. | nih.gov |

Synthesis and Characterization of Derivatives and Analogues of Ethyl 1 Methyl 1h Indole 7 Carboxylate

Strategic Modification of the Indole (B1671886) Nitrogen (N-1 Position)

While the target molecule is N-methylated, the synthesis of analogues often starts from an NH-indole precursor, allowing for diverse substitutions at the N-1 position. The N-H bond in related ethyl indole carboxylates is acidic enough to be deprotonated by a suitable base, and the resulting anion can be alkylated or acylated.

Alkylation of the indole nitrogen is a common strategy to introduce various lipophilic or functional groups. For instance, studies on ethyl indol-2-carboxylate have demonstrated successful N-alkylation using alkyl halides like allyl bromide and benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide (B78521) in acetone (B3395972). mdpi.comresearchgate.net This method can be adapted to introduce a wide range of alkyl and substituted alkyl groups onto the indole nitrogen. A general procedure involves stirring the parent indole with a base such as potassium carbonate and an alkylating agent in a polar aprotic solvent like DMF. nih.gov

Acetylation represents another key modification at the N-1 position. The reaction of ethyl 1H-indole-3-carboxylate with acetic anhydride (B1165640) in pyridine (B92270) results in the formation of ethyl 1-acetyl-1H-indole-3-carboxylate. nih.govtnstate.eduresearchgate.net This introduction of an acetyl group significantly alters the electronic nature of the indole ring, making the N-1 position electron-withdrawing.

| Modification Type | Reagents | Product Class | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl Indole Carboxylates | nih.gov |

| N-Alkylation | Allyl bromide, KOH, Acetone | N-Allyl Indole Carboxylates | mdpi.comresearchgate.net |

| N-Acetylation | Acetic anhydride, Pyridine | N-Acetyl Indole Carboxylates | nih.govtnstate.edu |

Functionalization of the Indole Ring System (C-2, C-3, C-4, C-5, C-6, C-7 Positions)

The indole ring is susceptible to electrophilic substitution, and modern cross-coupling reactions have further expanded the possibilities for its functionalization.

Halogenation of the indole nucleus provides valuable handles for further synthetic transformations, such as cross-coupling reactions. Direct halogenation can be achieved using various reagents. For example, the C-7 position of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate has been successfully iodinated using iodine monochloride in acetic acid. nih.gov N-halosuccinimides are also effective reagents; N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) have been used to introduce halogens onto the indole scaffold, sometimes with a catalyst like DABCO to improve efficiency. rsc.org

| Halogen | Reagent | Position | Substrate Example | Reference |

| Iodine | Iodine Monochloride (ICl) | C-7 | Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | nih.gov |

| Iodine | N-Iodosuccinimide (NIS) | C-10 (fused system) | Fused Indole Derivative | rsc.org |

| Bromine | N-Bromosuccinimide (NBS) | C-10 (fused system) | Fused Indole Derivative | rsc.org |

| Chlorine | N-Chlorosuccinimide (NCS) | C-10 (fused system) | Fused Indole Derivative | rsc.org |

The introduction of alkyl and aryl groups onto the indole ring can be accomplished through various methods, including Friedel-Crafts reactions and modern palladium-catalyzed cross-coupling reactions. The C-4 position of the indole ring, for instance, has been targeted for arylation via directed C-H functionalization using a palladium catalyst system with aryl iodides. acs.org While specific examples for ethyl 1-methyl-1H-indole-7-carboxylate are not detailed, the synthesis of related compounds like ethyl 7-methyl-1H-indole-3-carboxylate implies that methods for such alkylations are established. vulcanchem.com

Fusing or attaching heterocyclic rings to the indole core is a powerful strategy for creating novel chemical entities. A synthetic route to a 3,4-dihydro-1H- oxazino[4,3-a]indole system has been developed starting from ethyl 1H-indole-2-carboxylates. rsc.orgnih.gov This multi-step process involves N-alkylation with an activated glycerol (B35011) carbonate, followed by hydrolysis and intramolecular cyclization. rsc.orgnih.gov Another approach involves the hydrazinolysis of the ethyl ester to form a carbohydrazide (B1668358), which can then be reacted with various reagents to form heterocyclic systems like thiazoles. mdpi.comresearchgate.net

Ester Group Modifications and Diversification

The ethyl carboxylate group at the C-7 position is a versatile functional handle that can be readily modified.

Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved by heating with a base such as potassium hydroxide or sodium hydroxide in an alcoholic solvent. mdpi.comresearchgate.netrsc.org The resulting carboxylic acid can then participate in a wide range of reactions, such as amide bond formation.

Transesterification: The ethyl ester can be converted to other alkyl esters, such as a methyl ester, through transesterification. This reaction is often carried out by treating the ethyl ester with another alcohol (e.g., methanol) in the presence of a catalytic amount of acid or base. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) has been shown to convert ethyl indol-2-carboxylate into its methyl counterpart. mdpi.comresearchgate.net

Amidation and Hydrazinolysis: The ester can be converted directly to amides by reaction with amines. A related transformation is hydrazinolysis, where the ester reacts with hydrazine (B178648) to form a carbohydrazide. mdpi.comresearchgate.net This carbohydrazide is a key intermediate for the synthesis of other derivatives, including various heterocyclic systems. mdpi.comresearchgate.net

| Transformation | Reagents | Product | Reference |

| Hydrolysis | KOH or NaOH, Ethanol (B145695) | Carboxylic Acid | mdpi.comresearchgate.netrsc.org |

| Transesterification | NaOMe, Methanol | Methyl Ester | mdpi.comresearchgate.net |

| Hydrazinolysis | Hydrazine | Carbohydrazide | mdpi.comresearchgate.net |

| Amidation | Amine, Condensing Agent | Amide | mdpi.com |

Stereochemical Control and Asymmetric Synthesis in Derivative Formation

The development of asymmetric methodologies to create chiral derivatives of indole carboxylates is of significant interest, particularly for applications in pharmacology.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex indole-containing structures. A one-pot asymmetric synthesis of cyclohepta[b]indoles, which incorporates an indole moiety, has been developed using a sequential organocatalytic Michael addition and a double Friedel-Crafts alkylation reaction, achieving high enantioselectivity (up to 96% ee). nih.gov